

A Comparative Guide to Confirming the Molecular Structure of Meliasendanin D Derivatives

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Compound of Interest

Compound Name: *Meliasendanin D*

Cat. No.: *B1164417*

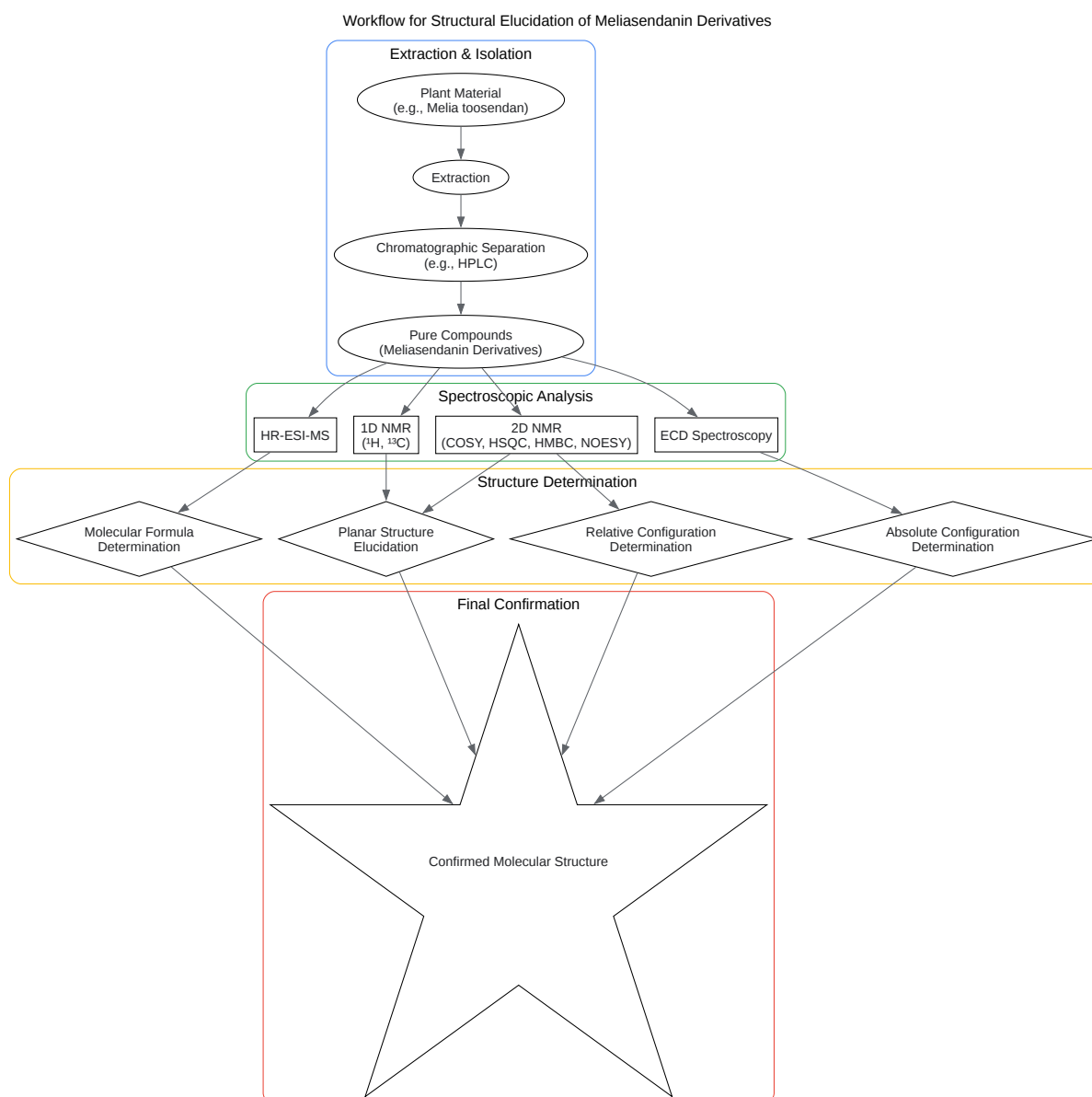
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This guide provides a comparative analysis of the methodologies used to confirm the molecular structure of newly discovered **Meliasendanin D** derivatives, with a focus on Meliasendanins E-J. The information is intended for researchers, scientists, and drug development professionals working on the isolation and characterization of novel natural products.

Structural Elucidation of Meliasendanin Derivatives: A Methodological Overview

The confirmation of the molecular structures of **Meliasendanin** derivatives, such as Meliasendanins E-J isolated from *Melia toosendan*, relies on a combination of advanced spectroscopic techniques.^[1] The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Electronic Circular Dichroism (ECD).^[1] This multi-faceted approach ensures an unambiguous determination of the chemical structure, including stereochemistry.

The general workflow for the structural elucidation of these compounds is depicted below:



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A flowchart illustrating the general workflow for the isolation and structural elucidation of **Meliasendanin** derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data used in the structural confirmation of Meliasendanin E and F, which are representative examples of the analytical approach.

Table 1: ¹H NMR Data for Meliasendanins E and F (500 MHz, CD₃OD)

Position	Meliasendanin E (δ _H , mult., J in Hz)	Meliasendanin F (δ _H , mult., J in Hz)
2	7.09 (1H, d, J=2.0)	7.09 (1H, d, J=2.0)
5	6.88 (1H, d, J=8.5)	6.88 (1H, d, J=8.5)
6	7.02 (1H, dd, J=8.5, 2.0)	7.02 (1H, dd, J=8.5, 2.0)
7	4.77 (1H, d, J=6.0)	4.66 (1H, d, J=6.0)
8	4.66 (1H, m)	4.66 (1H, m)
9	3.87 (2H, m)	3.81 (1H, dd, J=12.0, 4.5), 3.57 (1H, dd, J=12.0, 4.5)
2'	7.05 (1H, d, J=2.0)	7.05 (1H, d, J=2.0)
5'	6.77 (1H, d, J=8.0)	6.77 (1H, d, J=8.0)
6'	6.95 (1H, dd, J=8.0, 2.0)	6.95 (1H, dd, J=8.0, 2.0)
3-OCH ₃	3.82 (3H, s)	3.82 (3H, s)
3'-OCH ₃	3.87 (3H, s)	3.87 (3H, s)

Data sourced from Natural Product Sciences, 2023.[\[1\]](#)

Table 2: ¹³C NMR Data for Meliasendanins E and F (125 MHz, CD₃OD)

Position	Meliasendanin E (δc)	Meliasendanin F (δc)
1	132.4	132.4
2	110.7	110.7
3	147.3	147.3
4	145.7	145.7
5	114.5	114.5
6	119.8	119.8
7	72.6	72.6
8	83.7	83.7
9	61.1	61.1
1'	130.3	130.3
2'	110.2	110.2
3'	150.4	150.4
4'	154.1	154.1
5'	114.2	114.2
6'	125.7	125.7
7'	191.5	191.5
3-OCH ₃	54.9	54.9
3'-OCH ₃	55.0	55.0

Data sourced from Natural Product Sciences, 2023.[\[1\]](#)

Table 3: HR-ESI-MS and ECD Data for Meliasendanins E and F

Compound	Molecular Formula (Calcd.)	[M+Na] ⁺ (Found)	ECD (λ_{max} [nm] ($\Delta\epsilon$))
Meliasendanin E	C ₁₉ H ₂₂ NaO ₇	385.1258	236 (+0.56), 298 (-0.16)
Meliasendanin F	C ₁₉ H ₂₂ NaO ₇	385.1258	240 (+0.71), 290 (-0.14)

Data sourced from Natural Product Sciences, 2023.[1]

Experimental Protocols

The structural elucidation of Meliasendanins E-J was achieved through a series of detailed experimental procedures.

- Isolation and Purification:** The compounds were isolated from the fruit of *Melia toosendan*. The dried and powdered fruit was extracted with methanol, and the resulting extract was partitioned. The active fraction was subjected to repeated column chromatography, including silica gel and Sephadex LH-20, followed by semi-preparative HPLC to yield the pure compounds.[1]
- Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed to determine the molecular formula of the isolated compounds.[1] This technique provides a highly accurate mass measurement, which is crucial for deducing the elemental composition.
- NMR Spectroscopy:** A comprehensive suite of NMR experiments was conducted to establish the planar structure and relative stereochemistry of the molecules.[1]
 - ¹H and ¹³C NMR: These 1D NMR experiments identified the types and numbers of protons and carbons in the molecule.
 - COSY (Correlation Spectroscopy): This 2D experiment revealed proton-proton correlations, helping to establish spin systems and connect neighboring protons.

- HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlated protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment showed correlations between protons and carbons over two or three bonds, which is essential for connecting different fragments of the molecule.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identified protons that are close in space, providing crucial information about the relative stereochemistry of the molecule.

4. Electronic Circular Dichroism (ECD): ECD spectroscopy was used to determine the absolute configuration of the stereocenters.[1] The experimental ECD spectrum was compared with calculated spectra for possible stereoisomers to assign the correct absolute stereochemistry.

The combination of these analytical techniques provides a robust and reliable method for the structural confirmation of novel **Meliasendanin D** derivatives and other complex natural products.[1][2][3][4]

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